Cas no 6136-71-6 (1-(3-tert-butylphenyl)ethan-1-one)

1-(3-tert-Butylphenyl)ethan-1-one is a specialized aromatic ketone featuring a tert-butyl substituent at the meta position of the phenyl ring. This structural configuration imparts steric hindrance and electronic effects, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and fine chemicals. The tert-butyl group enhances stability and influences reactivity, enabling selective functionalization. The compound exhibits high purity and consistent performance, suitable for use in coupling reactions, oxidation processes, and as a precursor for complex molecular frameworks. Its well-defined chemical properties ensure reproducibility in research and industrial applications, meeting stringent quality standards.
1-(3-tert-butylphenyl)ethan-1-one structure
6136-71-6 structure
商品名:1-(3-tert-butylphenyl)ethan-1-one
CAS番号:6136-71-6
MF:C12H16O
メガワット:176.25484
MDL:MFCD11113485
CID:482034
PubChem ID:13657978

1-(3-tert-butylphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(3-(tert-Butyl)phenyl)ethanone
    • 1-(3-tert-butylphenyl)ethanone
    • Ethanone, 1-[3-(1,1-dimethylethyl)phenyl]-
    • 3'-TERT-BUTYLACETOPHENONE
    • 1-(3-tert-Butyl-phenyl)-ethanone
    • 1-(3-tert-butylphenyl)ethan-1-one
    • 3 inverted exclamation mark -(tert-Butyl)acetophenone
    • 3-Tert-butylacetophenone
    • SB37933
    • MFCD11113485
    • DTXSID30545994
    • DS-17955
    • SCHEMBL309330
    • SY102786
    • TVEGMYYTIFLVAP-UHFFFAOYSA-N
    • AKOS006307968
    • CL9268
    • 3'-t-butylacetophenone
    • 1-(3-(tert-butyl)phenyl)ethan-1-one
    • A856511
    • 6136-71-6
    • MDL: MFCD11113485
    • インチ: InChI=1S/C12H16O/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-8H,1-4H3
    • InChIKey: TVEGMYYTIFLVAP-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)C1=CC(=CC=C1)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 176.12018
  • どういたいしつりょう: 176.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 0.939±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: No data available
  • ふってん: 232.7±9.0 ºC (760 Torr),
  • フラッシュポイント: 87.4±13.7 ºC,
  • ようかいど: 極微溶性(0.14 g/l)(25ºC)、
  • PSA: 17.07
  • じょうきあつ: No data available

1-(3-tert-butylphenyl)ethan-1-one セキュリティ情報

1-(3-tert-butylphenyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1542-5G
1-(3-tert-butylphenyl)ethan-1-one
6136-71-6 95%
5g
¥ 1,630.00 2023-03-13
TRC
T109300-500mg
1-(3-(tert-Butyl)phenyl)ethanone
6136-71-6
500mg
$ 335.00 2022-06-03
Ambeed
A202849-250mg
1-(3-(tert-Butyl)phenyl)ethanone
6136-71-6 97%
250mg
$7.0 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
UI716-5g
1-(3-tert-butylphenyl)ethan-1-one
6136-71-6 97%
5g
1482CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0248-25g
1-(3-tert-Butyl-phenyl)-ethanone
6136-71-6 97%
25g
4223.25CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
UI716-1g
1-(3-tert-butylphenyl)ethan-1-one
6136-71-6 97%
1g
482CNY 2021-05-08
Alichem
A061006731-25g
3'-Tert-butylacetophenone
6136-71-6 98%
25g
$602.60 2023-09-01
TRC
T109300-250mg
1-(3-(tert-Butyl)phenyl)ethanone
6136-71-6
250mg
$ 205.00 2022-06-03
Apollo Scientific
OR918581-1g
1-(3-(tert-Butyl)phenyl)ethanone
6136-71-6 96%
1g
£30.00 2025-02-20
Apollo Scientific
OR918581-10g
1-(3-(tert-Butyl)phenyl)ethanone
6136-71-6 96%
10g
£355.00 2023-09-02

1-(3-tert-butylphenyl)ethan-1-one 関連文献

1-(3-tert-butylphenyl)ethan-1-oneに関する追加情報

Introduction to 1-(3-tert-butylphenyl)ethan-1-one (CAS No. 6136-71-6)

1-(3-tert-butylphenyl)ethan-1-one, chemically known by its CAS number 6136-71-6, is an organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a phenyl group substituted with a tert-butyl group and an acetyl moiety, exhibits a unique set of chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by a benzene ring connected to an ethyl ketone group, provides a versatile platform for further functionalization, making it particularly relevant in the development of novel therapeutic agents.

The structure of 1-(3-tert-butylphenyl)ethan-1-one influences its reactivity and potential applications. The presence of the tert-butyl group enhances the stability of the molecule, while the ketone functionality allows for participation in various organic reactions such as condensation, oxidation, and reduction. These properties have made it a staple in laboratory settings where researchers aim to synthesize more complex molecules. The compound's solubility profile and thermal stability further contribute to its utility in both academic and industrial research.

In recent years, the pharmaceutical industry has shown increasing interest in 1-(3-tert-butylphenyl)ethan-1-one due to its potential as a building block for drug discovery. Its aromatic system and ketone group provide a scaffold that can be modified to target specific biological pathways. For instance, derivatives of this compound have been explored as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The tert-butylphenyl moiety, in particular, has been associated with enhanced metabolic stability, which is a critical factor in drug design.

One of the most compelling aspects of 1-(3-tert-butylphenyl)ethan-1-one is its role in medicinal chemistry. Researchers have leveraged its structural features to develop compounds with improved pharmacokinetic properties. For example, studies have demonstrated that substituents on the phenyl ring can modulate binding affinity to biological targets, thereby influencing drug efficacy and selectivity. The CAS number 6136-71-6 serves as a key identifier for this compound, ensuring consistency and accuracy in scientific literature and patent filings.

The synthesis of 1-(3-tert-butylphenyl)ethan-1-one typically involves Friedel-Crafts acylation or other similar reactions that introduce the ketone group onto the phenyl ring. The addition of the tert-butyl group can be achieved through alkylation reactions, often employing strong Lewis acids as catalysts. These synthetic routes highlight the compound's importance as a versatile intermediate in organic chemistry. Recent advancements in catalytic methods have further refined these processes, making them more efficient and environmentally friendly.

From a computational chemistry perspective, 1-(3-tert-butylphenyl)ethan-1-one has been studied to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into how different substituents affect the molecule's energy levels and orbital characteristics. This information is crucial for predicting reaction outcomes and designing novel synthetic strategies. The integration of computational methods with experimental techniques has accelerated the discovery process in drug development pipelines.

The applications of 1-(3-tert-butylphenyl)ethan-1-one extend beyond pharmaceuticals into materials science and agrochemicals. Its derivatives have been explored as precursors for liquid crystals and polymers due to their ability to form ordered structures. In agrochemistry, modified versions of this compound have shown promise as intermediates for herbicides and fungicides, contributing to crop protection strategies worldwide.

As research continues to evolve, the significance of CAS No. 6136-71-6 is likely to grow alongside new discoveries in synthetic methodologies and drug design. The compound's unique structural features offer a rich ground for exploration, making it an indispensable tool for chemists and pharmacologists alike. Future studies may uncover additional applications or reveal novel ways to harness its potential for societal benefit.

In conclusion, 1-(3-tert-butylphenyl)ethan-1-one stands as a testament to the ingenuity of modern chemical research. Its multifaceted applications underscore its importance as both a scientific curiosity and a practical resource for innovation. As scientists continue to push the boundaries of what is possible with organic compounds, 6136-71-6 will undoubtedly remain at the forefront of these endeavors.

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Amadis Chemical Company Limited
(CAS:6136-71-6)1-(3-tert-butylphenyl)ethan-1-one
A856511
清らかである:99%/99%
はかる:5.0g/10.0g
価格 ($):204.0/339.0